2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17361086
InChI: InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H
SMILES:
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol

2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

CAS No.:

VCID: VC17361086

Molecular Formula: C8H9ClF3NO

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride -

Description

2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a fluorinated phenolic compound with significant interest in pharmaceutical and chemical research. It is characterized by the presence of a trifluoroethyl group, an amino group, and a phenolic structure, which collectively contribute to its unique chemical and biological properties. This compound is often utilized in its hydrochloride form to enhance stability and solubility in various applications.

Key Chemical Data:

  • Molecular Formula: C8H9ClF3NO

  • Molecular Weight: 227.61 g/mol.

  • CAS Number: 1394822-90-2.

  • Structure: A phenolic ring with an amino group (-NH2) and a trifluoroethyl (-CF3) substituent.

Synthesis and Preparation

The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves a multi-step process using commercially available precursors. The reaction conditions are carefully controlled to prevent degradation or side reactions.

General Synthesis Steps:

  • Starting Materials: Phenolic compounds and trifluoroacetaldehyde derivatives are often used as precursors.

  • Reaction Conditions: Controlled temperatures and inert atmospheres (e.g., argon or nitrogen) are employed to ensure product stability.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product with high purity.

Example Reaction Parameters:

StepReagents/ConditionsOutcome
1Phenol derivative + TrifluoroacetaldehydeFormation of intermediate
2Amination under basic conditionsIntroduction of amino group
3Hydrochloride additionStabilized hydrochloride salt

Functional Group Contributions:

  • Trifluoroethyl Group (-CF3): Enhances lipophilicity and biological activity.

  • Amino Group (-NH2): Provides nucleophilic sites for further modifications.

  • Phenolic OH Group: Enables hydrogen bonding and reactivity in enzymatic systems.

Pharmaceutical Research:

The compound's fluorinated structure makes it a candidate for drug development due to its ability to modulate biological activity through receptor binding or enzyme inhibition. Fluorinated compounds like this often exhibit improved metabolic stability and bioavailability.

Materials Science:

Its unique structural properties allow it to be used in the synthesis of advanced materials with specific chemical or physical characteristics.

Agrochemical Potential:

Fluorinated phenols have been explored for their roles in pest control formulations due to their stability and reactivity.

Safety and Handling

As with many fluorinated compounds, appropriate safety precautions must be observed during handling due to potential toxicity.

Recommendations:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or under a fume hood.

  • Store in a cool, dry place away from incompatible substances.

Research Findings and Observations

Recent studies have highlighted the compound's potential applications across various scientific domains:

  • Medicinal Chemistry:

    • Enhanced receptor binding due to trifluoroethyl substitution.

    • Potential enzyme inhibition properties.

  • Chemical Reactions:

    • Reactivity influenced by electron-withdrawing effects of the trifluoroethyl group.

    • Versatility in synthetic pathways for derivative compounds.

Product Name 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
IUPAC Name 2-(1-amino-2,2,2-trifluoroethyl)phenol;hydrochloride
Standard InChI InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H
Standard InChIKey XJEMEBWDQLBNTM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl
PubChem Compound 118797641
Last Modified Aug 10 2024

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